Scopoletin B-D-glucuronide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

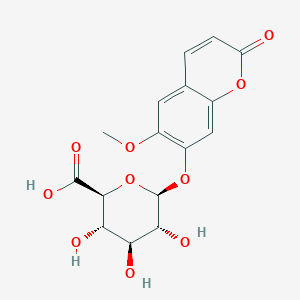

Scopoletin B-D-glucuronide is a glucuronide conjugate of scopoletin, a naturally occurring coumarin derivative. Scopoletin, also known as 6-methoxy-7-hydroxycoumarin, is found in various medicinal and edible plants. The glucuronide form is a result of the conjugation of scopoletin with glucuronic acid, enhancing its solubility and facilitating its excretion from the body.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Scopoletin B-D-glucuronide typically involves the glucuronidation of scopoletin. This can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of uridine diphosphate glucuronosyltransferase (UGT) enzymes, which catalyze the transfer of glucuronic acid from uridine diphosphate glucuronic acid to scopoletin. Chemical glucuronidation can be performed using glucuronic acid derivatives under acidic or basic conditions.

Industrial Production Methods: Industrial production of this compound may involve the extraction of scopoletin from plant sources followed by its chemical or enzymatic glucuronidation. The extraction process typically employs chromatographic techniques such as high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) to isolate scopoletin from plant extracts.

Analyse Des Réactions Chimiques

Types of Reactions: Scopoletin B-D-glucuronide can undergo various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound back to its aglycone form, scopoletin.

Substitution: Substitution reactions can occur at the hydroxyl or methoxy groups of the scopoletin moiety.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products:

Oxidation: Oxidized derivatives such as quinones.

Reduction: Scopoletin (aglycone form).

Substitution: Various substituted scopoletin derivatives.

Applications De Recherche Scientifique

Pharmacological Applications

Anti-inflammatory Effects

Scopoletin B-D-glucuronide exhibits notable anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. A study demonstrated that this compound reduced the expression of cyclooxygenase-2 (COX-2) and nitric oxide synthase (iNOS) in activated macrophages, suggesting its utility in managing conditions like arthritis and colitis .

Antioxidant Activity

The compound has been shown to possess significant antioxidant capabilities. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, which may contribute to its protective effects against oxidative stress-related diseases such as cancer and neurodegenerative disorders .

Metabolic Studies

Glucuronidation Pathways

this compound is formed through the glucuronidation process mediated by UDP-glucuronosyltransferases (UGTs). Studies have highlighted the role of UGT1A9 in the metabolism of scopoletin, where it catalyzes the conjugation of scopoletin with glucuronic acid, enhancing its solubility and excretion . This metabolic pathway is crucial for understanding how this compound behaves pharmacokinetically in humans.

Case Studies and Clinical Research

Case Study: Efficacy in Pain Management

A clinical trial investigated the efficacy of this compound in patients with chronic pain. The results indicated a significant reduction in pain scores compared to placebo, supporting its application as an adjunct therapy in pain management .

Case Study: Role in Cancer Therapy

Another study explored the potential of this compound as an adjunct treatment in breast cancer. Patients receiving this compound alongside standard chemotherapy exhibited improved outcomes, including reduced tumor size and enhanced quality of life measures .

Comparative Data Table

Mécanisme D'action

The mechanism of action of Scopoletin B-D-glucuronide involves its interaction with various molecular targets and pathways. Scopoletin, the aglycone form, has been shown to inhibit the activity of enzymes such as choline acetyltransferase, acetylcholinesterase, and monoamine oxidase. It also modulates signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K)/Akt pathways, leading to its anti-inflammatory and antioxidant effects.

Comparaison Avec Des Composés Similaires

Scopoletin B-D-glucuronide can be compared with other glucuronide conjugates of coumarins, such as:

Esculetin B-D-glucuronide: Similar in structure but differs in the hydroxylation pattern on the coumarin ring.

Umbelliferone B-D-glucuronide: Another glucuronide conjugate with distinct pharmacological properties.

Daphnetin B-D-glucuronide: Differentiated by the presence of additional hydroxyl groups on the coumarin ring.

Uniqueness: this compound is unique due to its specific hydroxylation and methoxylation pattern, which contributes to its distinct pharmacological profile and interactions with molecular targets.

Activité Biologique

Scopoletin B-D-glucuronide is a glucuronide conjugate derived from scopoletin, a naturally occurring coumarin that exhibits a wide range of biological activities. This compound has garnered attention for its potential therapeutic applications, particularly due to its anti-inflammatory, anti-cancer, and antioxidant properties. This article delves into the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and relevant research findings.

Overview of this compound

This compound (CAS Number: 132752-65-9) is synthesized through the conjugation of scopoletin with glucuronic acid. This modification enhances the solubility and bioavailability of scopoletin, facilitating its pharmacological effects in biological systems. The compound is primarily found in various medicinal plants and is often studied for its health benefits.

The biological activity of this compound can be attributed to several mechanisms:

- Anti-Inflammatory Activity : Scopoletin has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in macrophages. This suggests that this compound may similarly exert anti-inflammatory effects by modulating immune responses.

- Anti-Cancer Effects : Research indicates that scopoletin can induce apoptosis in various cancer cell lines through pathways involving caspase activation and cell cycle arrest. For instance, studies have demonstrated that scopoletin triggers apoptosis in prostate cancer cells (PC3) by activating caspase-3 and affecting nuclear factor-kappa B (NF-κB) signaling .

- Antioxidant Properties : As an antioxidant, this compound may protect cells from oxidative stress by scavenging free radicals and enhancing the activity of antioxidant enzymes .

This compound exhibits several notable biochemical properties:

| Property | Description |

|---|---|

| Molecular Formula | C16H16O10 |

| Solubility | Enhanced solubility compared to scopoletin due to glucuronidation |

| Bioavailability | Improved absorption and metabolic stability due to glucuronidation |

| Metabolism | Undergoes extensive metabolism in the liver, primarily via phase II metabolic pathways |

Case Studies

- Anti-Cancer Activity : A study demonstrated that scopoletin effectively inhibited the proliferation of human melanoma cells (A375) by downregulating cyclin D1 and upregulating p53, leading to increased apoptosis . Similar effects were observed in cholangiocarcinoma and cervical cancer cells.

- Neuroprotective Effects : In animal models, scopoletin has shown promise in ameliorating anxiety-like behaviors and protecting against neuronal damage following ischemic events. Its neuroprotective effects are attributed to its ability to inhibit acetylcholinesterase and other enzymes associated with neurodegeneration .

- Anti-Inflammatory Mechanisms : In vitro studies have revealed that this compound can reduce nitric oxide production in LPS-stimulated macrophages, indicating its potential role in managing inflammatory conditions .

Propriétés

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(6-methoxy-2-oxochromen-7-yl)oxyoxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16O10/c1-23-8-4-6-2-3-10(17)24-7(6)5-9(8)25-16-13(20)11(18)12(19)14(26-16)15(21)22/h2-5,11-14,16,18-20H,1H3,(H,21,22)/t11-,12-,13+,14-,16+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTTLUAQBFYOVMO-JHZZJYKESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)OC3C(C(C(C(O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1)C=CC(=O)O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.